molecular formula C6H12ClN B6284298 methyl(2-methylbut-3-yn-2-yl)amine hydrochloride CAS No. 102170-20-7

methyl(2-methylbut-3-yn-2-yl)amine hydrochloride

Cat. No. B6284298
CAS RN: 102170-20-7
M. Wt: 133.6
InChI Key:
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Description

Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride, commonly referred to as methyl(2-methylbut-3-yn-2-yl)amine HCl, is an organic compound consisting of a methyl group attached to a nitrogen atom, with the addition of a hydrochloride group. This compound is used in a variety of scientific research applications, including in pharmaceuticals and biochemistry.

Scientific Research Applications

Methyl(2-methylbut-3-yn-2-yl)amine HCl is widely used in scientific research applications, including in pharmaceuticals and biochemistry. In pharmaceuticals, it is used as a precursor to drugs such as loperamide, a drug used to treat diarrhea. In biochemistry, it is used as a reagent in the synthesis of various compounds, such as amino acids and peptides. It is also used as a catalyst in the synthesis of certain compounds, such as amino acids and peptides.

Mechanism of Action

Methyl(2-methylbut-3-yn-2-yl)amine HCl is believed to act as an agonist of the serotonin 5-HT3 receptor. This receptor is involved in the regulation of various physiological processes, including pain, nausea, and vomiting. The agonistic activity of methyl(2-methylbut-3-yn-2-yl)amine HCl at this receptor is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
Methyl(2-methylbut-3-yn-2-yl)amine HCl has been shown to have a variety of biochemical and physiological effects. In clinical studies, it has been shown to reduce nausea and vomiting, as well as reduce pain. It has also been shown to have antidepressant and anxiolytic effects, as well as anticonvulsant effects.

Advantages and Limitations for Lab Experiments

Methyl(2-methylbut-3-yn-2-yl)amine HCl has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is also highly soluble in water. Additionally, it is non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can easily react with other compounds, making it difficult to use in certain types of experiments. Additionally, it is volatile and can easily evaporate, making it difficult to store for long periods of time.

Future Directions

Methyl(2-methylbut-3-yn-2-yl)amine HCl has a variety of potential applications in scientific research. Future research could focus on further exploring its mechanism of action and its potential therapeutic applications. Additionally, research could be conducted to explore its potential as a reagent in the synthesis of various compounds, such as amino acids and peptides. Additionally, research could be conducted to explore its potential as a catalyst in the synthesis of various compounds, such as amino acids and peptides. Finally, research could be conducted to explore its potential as an inhibitor of certain enzymes, such as monoamine oxidase.

Synthesis Methods

Methyl(2-methylbut-3-yn-2-yl)amine HCl is synthesized through a multi-step process. The first step involves the reaction of methyl(2-methylbut-3-yn-2-yl)amine with hydrochloric acid, forming methyl(2-methylbut-3-yn-2-yl)amine HCl. The second step involves the reaction of the newly formed methyl(2-methylbut-3-yn-2-yl)amine HCl with a base, such as sodium hydroxide, to form the desired methyl(2-methylbut-3-yn-2-yl)amine HCl salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl(2-methylbut-3-yn-2-yl)amine hydrochloride involves the reaction of 2-methylbut-3-yn-2-ol with methylamine in the presence of hydrochloric acid.", "Starting Materials": [ "2-methylbut-3-yn-2-ol", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Add 2-methylbut-3-yn-2-ol to a reaction flask", "Add methylamine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Dry the product and recrystallize from a suitable solvent to obtain the final product, methyl(2-methylbut-3-yn-2-yl)amine hydrochloride" ] }

CAS RN

102170-20-7

Product Name

methyl(2-methylbut-3-yn-2-yl)amine hydrochloride

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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